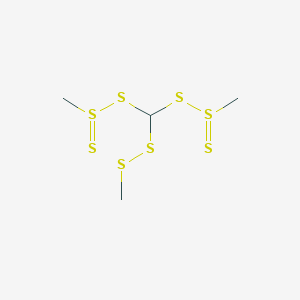
(Methyldisulfanyl)methanediyl dimethanesulfinodithioate
Description
(Methyldisulfanyl)methanediyl dimethanesulfinodithioate is a chemical compound with the molecular formula C₄H₁₀S₈ and a molecular weight of 314.6422 g/mol . It is known for its unique structure, which includes multiple sulfur atoms, making it an interesting subject for various chemical studies and applications.
Properties
CAS No. |
5418-90-6 |
|---|---|
Molecular Formula |
C4H10S8 |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
methyl-[(methyldisulfanyl)-methylsulfinothioylsulfanylmethyl]sulfanyl-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/C4H10S8/c1-7-8-4(9-11(2)5)10-12(3)6/h4H,1-3H3 |
InChI Key |
CIDUZWXCPPCEQK-UHFFFAOYSA-N |
Canonical SMILES |
CSSC(SS(=S)C)SS(=S)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of (Methyldisulfanyl)methanediyl dimethanesulfinodithioate involves several steps. One common method includes the reaction of methanesulfinyl chloride with sodium methyldisulfanyl methanide under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(Methyldisulfanyl)methanediyl dimethanesulfinodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert it into thiols and disulfides. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: It can undergo nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles. Common reagents include alkyl halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Methyldisulfanyl)methanediyl dimethanesulfinodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with thiol groups in proteins.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring sulfur-rich compounds.
Mechanism of Action
The mechanism of action of (Methyldisulfanyl)methanediyl dimethanesulfinodithioate involves its interaction with thiol groups in proteins and other biomolecules. This interaction can lead to the formation of disulfide bonds, which can alter the structure and function of the target molecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, particularly its antioxidant properties.
Comparison with Similar Compounds
(Methyldisulfanyl)methanediyl dimethanesulfinodithioate can be compared with other sulfur-containing compounds such as:
Dimethyl disulfide (DMDS): Similar in containing sulfur atoms but differs in its simpler structure.
Methanesulfinyl chloride: Used in the synthesis of this compound.
Thiols and disulfides: Share similar reactivity but differ in their specific applications and properties.
The uniqueness of this compound lies in its multiple sulfur atoms and the specific reactivity they confer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


